JAK1-IN-B61 - 1360172-78-6

JAK1-IN-B61

Catalog Number: EVT-270286
CAS Number: 1360172-78-6
Molecular Formula: C14H17N5O2
Molecular Weight: 287.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JAK1-IN-B61 is a JAK1 inhibitor.
Overview

JAK1-IN-B61 is a compound identified as a selective inhibitor of Janus kinase 1 (JAK1), which plays a significant role in various signaling pathways related to immune response and hematopoiesis. JAK1 is particularly important in the context of diseases such as rheumatoid arthritis, cancer, and acute lymphoblastic leukemia. The development of JAK1 inhibitors like JAK1-IN-B61 represents a promising therapeutic avenue for treating these conditions.

Source

The compound JAK1-IN-B61 was discovered through virtual screening methods aimed at identifying novel inhibitors of JAK1. This screening involved analyzing various chemical libraries to find compounds that could effectively bind to and inhibit the activity of JAK1 .

Classification

JAK1-IN-B61 is classified as a heterocyclic compound, which is characterized by its ring structure containing atoms of at least two different elements. This classification is essential as heterocyclic compounds often exhibit diverse biological activities, making them suitable candidates for drug development.

Synthesis Analysis

Methods

The synthesis of JAK1-IN-B61 typically involves several steps, beginning with the preparation of a core heterocyclic structure. The synthetic route may include:

  • Formation of the Heterocyclic Ring: This step often utilizes cyclization reactions involving appropriate precursors.
  • Functionalization: Adding functional groups to enhance the compound's binding affinity for JAK1.
  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product.

Technical Details

Specific synthetic pathways for JAK1-IN-B61 have not been extensively documented in public literature, but similar compounds often utilize techniques like microwave-assisted synthesis or solvent-free reactions to improve yields and reduce reaction times.

Molecular Structure Analysis

Structure

The molecular structure of JAK1-IN-B61 includes a complex arrangement of carbon, nitrogen, and possibly sulfur atoms, characteristic of many effective kinase inhibitors. The precise three-dimensional conformation is critical for its interaction with the JAK1 enzyme.

Data

To understand the binding interactions, X-ray crystallography or nuclear magnetic resonance spectroscopy can be utilized to elucidate the detailed molecular structure. Such studies would reveal how JAK1-IN-B61 fits into the active site of JAK1, providing insights into its mechanism of action.

Chemical Reactions Analysis

Reactions

JAK1-IN-B61 undergoes specific chemical reactions that facilitate its interaction with the target enzyme. These may include:

  • Binding Interactions: The formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of JAK1.
  • Metabolic Stability: Understanding how the compound is metabolized in biological systems can inform modifications to improve its efficacy and reduce potential side effects.

Technical Details

In vitro assays can be conducted to evaluate the compound's stability under physiological conditions, examining how it reacts with various enzymes or cellular components.

Mechanism of Action

Process

JAK1-IN-B61 inhibits JAK1 by binding to its active site, preventing substrate phosphorylation. This inhibition disrupts downstream signaling pathways that are crucial for cell growth and proliferation, particularly in hematopoietic cells.

Data

Studies have shown that compounds like JAK1-IN-B61 can effectively block the phosphorylation of signal transducer and activator of transcription proteins, thereby inhibiting their transcriptional activity . The efficacy can be measured using assays that quantify STAT protein activation levels in response to cytokine stimulation.

Physical and Chemical Properties Analysis

Physical Properties

JAK1-IN-B61's physical properties include:

Chemical Properties

Chemical properties such as pKa (acid dissociation constant) and logP (partition coefficient) are crucial for understanding the compound's behavior in biological systems. These properties influence absorption, distribution, metabolism, and excretion (ADME) profiles.

Relevant data on these properties can often be found through computational chemistry methods or experimental assays.

Applications

Scientific Uses

JAK1-IN-B61 has potential applications in:

  • Cancer Therapy: Targeting aberrant signaling pathways in tumors.
  • Autoimmune Diseases: Modulating immune responses in conditions like rheumatoid arthritis.
  • Research Tools: Serving as a tool compound in studies investigating JAK signaling pathways and their implications in various diseases.
Introduction to JAK1 and Its Biological Significance

Structural and Functional Overview of Janus Kinase 1 (JAK1)

JAK1 possesses a complex multidomain architecture organized into seven Janus homology (JH) domains that dictate its functional capabilities. The structural organization proceeds from the N-terminus to C-terminus as follows:

Table 1: Structural Domains of JAK1 and Their Functional Roles

DomainStructural FeaturesPrimary Functions
FERM (JH6-JH7)Band 4.1, Ezrin, Radixin, Moesin homologyReceptor association and kinase regulation
SH2 (JH3-JH5)Src Homology 2 foldReceptor scaffolding and phosphotyrosine recognition
Pseudokinase (JH2)Catalytically inactive kinase-like domainAutoregulation of kinase activity
Kinase (JH1)Tyrosine kinase catalytic domainTyrosine phosphorylation and signal transduction

The FERM and SH2 domains located in the N-terminal region (JH3-JH7) mediate constitutive association with cytokine receptors. Specifically, the FERM domain facilitates binding to box1/box2 motifs present in the membrane-proximal regions of cytokine receptors, while the SH2 domain contributes to receptor scaffolding fidelity [3] [9]. The C-terminal region contains the pseudokinase domain (JH2) and the catalytic tyrosine kinase domain (JH1). Despite lacking catalytic activity, the pseudokinase domain plays an indispensable regulatory role through autoinhibition of the kinase domain. Mutations within JH2, particularly those occurring in myeloproliferative neoplasms, disrupt this autoinhibitory function leading to constitutive kinase activation [3] [4]. The kinase domain (JH1) contains conserved tyrosine residues (Y1038/Y1039 in humans) within the activation loop whose phosphorylation induces conformational changes essential for catalytic competence and substrate recruitment [3] [5].

Functionally, JAK1 partners with diverse cytokine receptor families, including:

  • γc-chain receptors (IL-2R, IL-4R, IL-7R, IL-9R, IL-15R, IL-21R)
  • gp130 receptors (IL-6R, IL-11R, LIF-R, OSM-R, CNTF-R)
  • Class II cytokine receptors (IFNα/βR, IFNγR, IL-10R family) [5] [9]

This receptor partnership diversity enables JAK1 to transduce signals for cytokines governing lymphocyte development, antiviral defense, hematopoietic cell differentiation, and acute-phase inflammatory responses. The structural plasticity of JAK1's FERM domain allows specific interactions with these distinct receptor complexes while maintaining signaling fidelity [3] [15].

Role of JAK1 in the JAK-STAT Signaling Pathway

JAK1 serves as the primary initiating kinase for the JAK-STAT signaling cascade across multiple cytokine receptor systems. Upon cytokine binding, receptor dimerization or oligomerization induces conformational changes that bring associated JAK1 molecules into proximity, enabling trans-autophosphorylation and activation [3] [6]. Activated JAK1 subsequently phosphorylates specific tyrosine residues on the cytoplasmic tails of cytokine receptors, creating docking sites for Src Homology 2 (SH2) domains present in STAT transcription factors. JAK1 directly phosphorylates recruited STAT proteins on conserved tyrosine residues, inducing STAT dimerization through reciprocal SH2-phosphotyrosine interactions [6] [10].

The phosphorylated STAT dimers translocate to the nucleus where they bind gamma-activated sequence (GAS) elements in target gene promoters, driving transcriptional programs responsible for cellular proliferation, differentiation, survival, and immune effector functions [6]. JAK1 demonstrates remarkable versatility in STAT recruitment, capable of activating STAT1, STAT2, STAT3, STAT4, STAT5, and STAT6 depending on the cytokine-receptor context:

  • IFNα/β: JAK1/TYK2 → STAT1/STAT2/IRF9 (ISGF3 complex)
  • IFNγ: JAK1/JAK2 → STAT1 homodimers
  • IL-6 family: JAK1 (with JAK2/TYK2) → STAT3 homodimers
  • IL-10: JAK1/TYK2 → STAT3 homodimers [3] [9]

Beyond STAT phosphorylation, JAK1 participates in signal amplification through phosphorylation of receptor tyrosine residues that serve as docking sites for adaptor molecules (SHC, GRB2) connecting to MAPK and PI3K pathways. Negative regulation occurs through multiple mechanisms, including suppressor of cytokine signaling (SOCS) proteins which bind phosphorylated JAK1 or receptor phosphotyrosines to inhibit kinase activity or target JAK1 for proteasomal degradation [6] [9]. The phosphatases CD45 and SHP-1 also dephosphorylate and inactivate JAK1, while protein inhibitors of activated STATs (PIAS) attenuate STAT-mediated transcription [6].

Pathophysiological Implications of JAK1 Dysregulation

Dysregulation of JAK1 function manifests through multiple mechanisms—gain-of-function mutations, chromosomal translocations, epigenetic overexpression, and cytokine-driven hyperactivation—contributing significantly to oncogenesis, autoimmune pathology, and inflammatory disease. In hematologic malignancies, somatic JAK1 mutations occur in approximately 5-10% of T-cell acute lymphoblastic leukemia (T-ALL), acute myeloid leukemia (AML), and high-risk myelodysplastic syndromes [1]. The V623A mutation in the pseudokinase domain represents a recurrent oncogenic driver in AML that disrupts autoinhibition, leading to constitutive STAT5 activation and promoting leukemogenesis [1] [5]. Solid tumors exploit JAK1/STAT3 signaling for immune evasion; elevated JAK1 activity in ovarian, gastric, and lung carcinomas correlates with increased metastatic potential, potentially by enhancing cancer cell contractility and facilitating tissue invasion [1] [5].

Table 2: Disease Associations of JAK1 Dysregulation

Disease CategorySpecific ConditionsMechanisms of JAK1 Involvement
Hematologic MalignanciesT-ALL, AML, Hodgkin lymphomaActivating mutations (V623A), STAT hyperactivation
Solid TumorsOvarian, gastric, lung adenocarcinomaSTAT3-mediated proliferation, immune evasion, metastasis
Autoimmune DisordersRheumatoid arthritis, psoriasis, IBDCytokine hyperactivation (IL-6, IFNγ, IL-12/23 pathways)
Inflammatory ConditionsAtopic dermatitis, cytokine release syndromesBarrier dysfunction, exaggerated IFN responses

In autoimmune pathologies, JAK1 serves as the principal signaling node for pathogenic cytokines. Rheumatoid arthritis synovitis demonstrates JAK1-mediated amplification of IL-6 and IFNγ signaling, driving synovial fibroblast proliferation and osteoclast activation [1] [7]. Inflammatory bowel diseases involve JAK1-dependent signaling through IL-12 and IL-23, promoting Th1/Th17 differentiation and mucosal inflammation [9]. Psoriatic skin inflammation relies on JAK1-mediated responses to IL-23 and IFNα, while atopic dermatitis involves IL-4 and IL-13 signaling through JAK1 [7] [10]. Beyond canonical inflammation, JAK1 hyperactivation contributes to neuroinflammatory processes; in chronic stress and depression models, hippocampal JAK1/STAT3 signaling mediates neuronal excitotoxicity and glial pro-inflammatory activation [10]. The pathway also interfaces with neurotransmitter systems, modulating serotonin receptor signaling and contributing to mood disorder pathophysiology [10].

Rationale for Targeting JAK1 in Therapeutic Interventions

The central positioning of JAK1 within multiple pathogenic cytokine cascades provides a compelling rationale for its therapeutic targeting. Unlike receptor-specific biologics, JAK1 inhibition simultaneously attenuates signaling from multiple cytokines (IL-2, IL-4, IL-6, IL-10, IL-12, IL-23, IFNα/β, IFNγ) implicated in immune dysregulation, offering broader pathway modulation compared to single-cytokine blockade [3] [7]. Preclinical validation emerges from pharmacologic and genetic studies; JAK1-deficient cell lines exhibit resistance to IFNγ, IL-6, and γc-cytokine signaling, while conditional knockout models demonstrate protection from autoimmune encephalomyelitis and collagen-induced arthritis [3] [9].

Clinically, first-generation pan-JAK inhibitors (tofacitinib, ruxolitinib) demonstrate efficacy across rheumatoid arthritis, psoriasis, and ulcerative colitis, but their inhibition of JAK2 causes dose-limiting anemia and thrombocytopenia due to impaired erythropoietin and thrombopoietin signaling [7]. Selective JAK1 inhibitors offer the potential for maintained efficacy with reduced hematologic toxicity. Pharmacophore modeling reveals that JAK1 possesses structural distinctions within the ATP-binding pocket—particularly the unique Gly887-Glu966-Lys908 residue triad—that enable selective targeting [1]. Computational approaches have identified selective JAK1 inhibitors like T5923555 and T5923531 exhibiting >50-fold selectivity over JAK2 and maintaining potency against pathogenic JAK1 mutants [1].

Properties

CAS Number

1360172-78-6

Product Name

JAK1-IN-B61

IUPAC Name

8-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diaza-spiro[4.6]undecan-2-one

Molecular Formula

C14H17N5O2

Molecular Weight

287.32

InChI

InChI=1S/C14H17N5O2/c20-13-16-8-14(21-13)3-1-6-19(7-4-14)12-10-2-5-15-11(10)17-9-18-12/h2,5,9H,1,3-4,6-8H2,(H,16,20)(H,15,17,18)

InChI Key

BPZOLBHRVSPUMK-UHFFFAOYSA-N

SMILES

O=C1OC2(CCN(C3=C4C(NC=C4)=NC=N3)CCC2)CN1

Solubility

Soluble in DMSO

Synonyms

JAK1-IN-B61; JAK1INB61; JAK1-INB61; JAK1IN-B61

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.